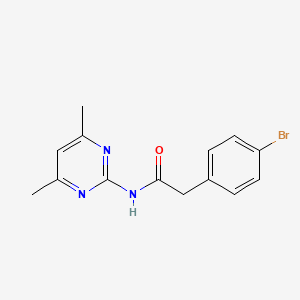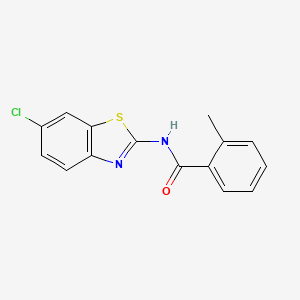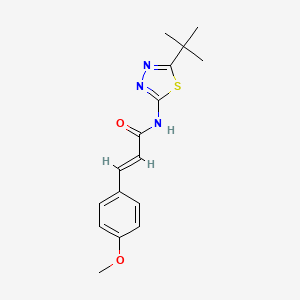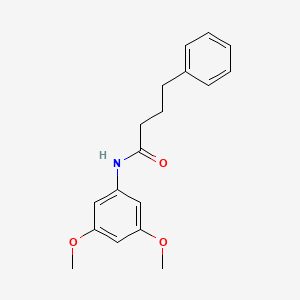
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide, also known as FMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMA belongs to the class of amides and has a molecular weight of 319.38 g/mol.
作用機序
The mechanism of action of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide is not fully understood. However, studies have shown that 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. This inhibition leads to the disruption of the fungal cell membrane, resulting in cell death. 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has also been shown to inhibit the growth of certain bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide can induce apoptosis in cancer cells by activating the caspase pathway. 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, leading to the disruption of fungal cell membranes. In addition, 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has been shown to inhibit the growth of certain bacteria by disrupting the bacterial cell membrane.
実験室実験の利点と制限
The advantages of using 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide in lab experiments include its potent anticancer, antifungal, and antibacterial properties. 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide is also relatively easy to synthesize and can be used as a starting material for the synthesis of other biologically active compounds. However, the limitations of using 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide. One potential direction is the development of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another potential direction is the investigation of the mechanism of action of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide and the development of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide analogs with improved potency and selectivity. Finally, the use of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide in combination with other drugs or therapies for the treatment of various diseases should be explored.
合成法
The synthesis of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide involves the reaction between 2-(4-hydroxyphenoxy)-N-(2-methylphenyl)acetamide and 4-nitrobenzaldehyde in the presence of a catalytic amount of piperidine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization using a suitable solvent.
科学的研究の応用
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has also been investigated for its potential use as an anti-inflammatory agent. In addition, 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has been used as a starting material for the synthesis of other biologically active compounds.
特性
IUPAC Name |
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-4-2-3-5-15(12)17-16(19)11-20-14-8-6-13(10-18)7-9-14/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBWMJFKRYMXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)
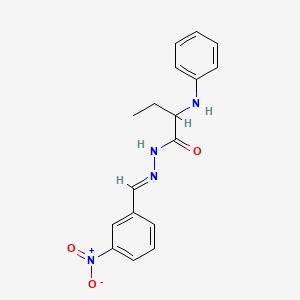
![methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5857967.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)
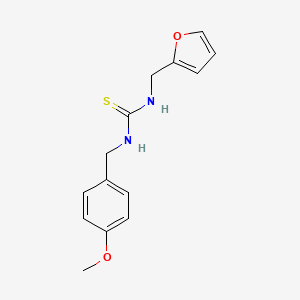
![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5858013.png)
